molecular formula C13H19NO3 B13845479 Ethyl 3-(4-aminophenyl)-3-ethoxypropanoate

Ethyl 3-(4-aminophenyl)-3-ethoxypropanoate

Cat. No.: B13845479
M. Wt: 237.29 g/mol
InChI Key: IPAGVUGHCHZOBW-UHFFFAOYSA-N
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Description

Ethyl 3-(4-aminophenyl)-3-ethoxypropanoate is an organic compound that features an ethyl ester functional group attached to a 3-ethoxypropanoate backbone, with a 4-aminophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-aminophenyl)-3-ethoxypropanoate typically involves the esterification of 3-(4-aminophenyl)-3-ethoxypropanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-aminophenyl)-3-ethoxypropanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Ethyl 3-(4-aminophenyl)-3-ethoxypropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-aminophenyl)-3-ethoxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and lead to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(4-nitrophenyl)-3-ethoxypropanoate: Similar structure but with a nitro group instead of an amino group.

    Ethyl 3-(4-methoxyphenyl)-3-ethoxypropanoate: Contains a methoxy group instead of an amino group.

Uniqueness

Ethyl 3-(4-aminophenyl)-3-ethoxypropanoate is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The amino group allows for a wider range of chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

ethyl 3-(4-aminophenyl)-3-ethoxypropanoate

InChI

InChI=1S/C13H19NO3/c1-3-16-12(9-13(15)17-4-2)10-5-7-11(14)8-6-10/h5-8,12H,3-4,9,14H2,1-2H3

InChI Key

IPAGVUGHCHZOBW-UHFFFAOYSA-N

Canonical SMILES

CCOC(CC(=O)OCC)C1=CC=C(C=C1)N

Origin of Product

United States

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